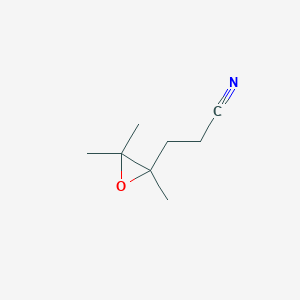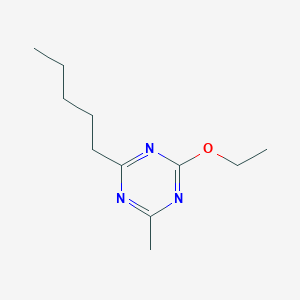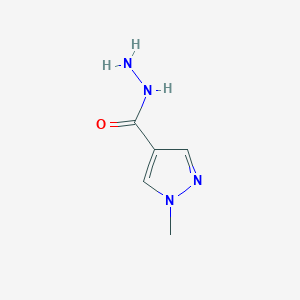
5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological pathways and processes. In
Wissenschaftliche Forschungsanwendungen
Environmental Science Applications
Studies have shown that organophosphorus (OP) and pyrethroid (PYR) compounds, which may share some functional similarities with the specified pyrazole compound, are extensively used insecticides. Research into their environmental exposure, especially among preschool children in South Australia, has highlighted the importance of monitoring and managing the use of these chemicals to mitigate their impact on public health. The detection of metabolites of OPs and PYRs in urine samples provides direct indicators of exposure, crucial for developing public health policies regarding the regulation and use of these insecticides (Babina, Dollard, Pilotto, & Edwards, 2012)[https://consensus.app/papers/exposure-organophosphorus-pyrethroid-pesticides-south-babina/8837324f30d959c8a93fd94490452bc8/?utm_source=chatgpt].
Pharmacology and Toxicology
Research on receptor occupancy by compounds like DMP696, a nonpeptide corticotropin-releasing factor 1 (CRF1) antagonist, explores the relationship between receptor occupancy, drug exposure, and behavioral efficacy. Such studies are vital for understanding the pharmacodynamics of new therapeutic agents, potentially including those structurally related to "5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole." The ability to measure in vivo CRF1 receptor occupancy provides valuable insights into the drug's therapeutic potential and its mechanism of action (Li, Hill, Wong, Kelly, Ward, Pierdomenico, Ren, Gilligan, Grossman, Trainor, Taub, McElroy, & Zazcek, 2003)[https://consensus.app/papers/receptor-occupancy-nonpeptide-corticotropinreleasing-li/405e513b16665712b450363b93e72523/?utm_source=chatgpt].
Biomonitoring and Exposure Assessment
Investigations into the urinary concentrations of metabolites from pyrethroid insecticides in populations highlight the significance of biomonitoring for assessing exposure to environmental contaminants. Such studies can serve as models for researching exposure to other chemical compounds, including "5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole." Understanding the patterns and sources of exposure is crucial for both public health and regulatory perspectives, guiding interventions to reduce exposure in vulnerable populations (Barr, Olsson, Wong, Udunka, Baker, Whitehead, Magsumbol, & Williams, 2010)[https://consensus.app/papers/concentrations-metabolites-pyrethroid-insecticides-barr/968e8c89bf9b53b391ee5ad82b958a1f/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3/c13-7-3-8(14)12(9(15)4-7)18-11(16)5-10(17-18)6-1-2-6/h3-6H,1-2,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYZFKRYBHGBSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384803 |
Source


|
| Record name | 3-Cyclopropyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole | |
CAS RN |
175137-50-5 |
Source


|
| Record name | 3-Cyclopropyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)



![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)






![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)

